Ketonization Selectivity: Manganese Oxide Catalyst vs. Cerium and Zirconium Oxides
A 20 wt.% MnOx/Al2O3 catalyst, prepared from manganese(II) heptanoate precursors, exhibited the highest selectivity among tested systems in the ketonization of alkyl heptanoates. The manganese catalyst achieved a maximum yield of 7-tridecanone (the target ketone) at temperatures between 673 K and 698 K for primary and secondary alkyl heptanoates, whereas cerium- and zirconium-based catalysts produced lower yields under identical conditions [1]. For t-butyl heptanoate, the manganese catalyst enabled quantitative conversion and theoretical yield of 7-tridecanone at temperatures above 548 K and 573 K, respectively—significantly lower thermal requirements than competing metal oxides [2].
| Evidence Dimension | Catalytic ketonization selectivity (yield of 7-tridecanone) |
|---|---|
| Target Compound Data | Quantitative conversion; theoretical yield of 7-tridecanone at T > 548 K (conversion) and T > 573 K (yield) for t-butyl heptanoate |
| Comparator Or Baseline | 20 wt.% CeOx/Al2O3 and ZrOx/Al2O3 catalysts; specific yield values not numerically reported but explicitly stated as lower than MnOx |
| Quantified Difference | MnOx catalyst described as having 'highest selectivity' and achieving 'theoretical yield' where Ce and Zr catalysts do not |
| Conditions | Vapor-phase ketonization; 20 wt.% MOx/Al2O3 catalysts (M = Mn, Ce, Zr); substrate: C6H13COOR (R = Me, Et, n-Pr, i-Pr, n-Bu, i-Bu, s-Bu, t-Bu); temperature range: 548–698 K |
Why This Matters
Superior selectivity directly reduces purification costs and increases process yield in industrial ketone synthesis, justifying procurement of manganese-based catalysts over cerium or zirconium alternatives.
- [1] Gliński, M., Szymański, W., & Łomot, D. (2005). Catalytic ketonization over oxide catalysts x. Transformations of various alkyl heptanoates. Applied Catalysis A: General, 281(1–2), 107–113. View Source
- [2] Repo PW. (n.d.). Catalytic ketonization over oxide catalysts: X. Transformations of various alkyl heptanoates. View Source
